molecular formula C14H20N4O3S B499553 5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide

5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B499553
M. Wt: 324.4g/mol
InChI Key: DEZMXQDBTQDWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring and a thiol group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzylamine, which is then reacted with ethyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is cyclized under acidic conditions to yield the triazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the benzylamine moiety.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce a variety of functional groups onto the triazole ring.

Scientific Research Applications

5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and thiol group play crucial roles in these interactions, facilitating binding through hydrogen bonding and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazole-3-thiol
  • 5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazole-3-yl hydrosulfide
  • 1-(2,3,4-trimethoxybenzyl)-4-[(2,3,4-trimethoxybenzyl)amino]ethyl-piperazine

Uniqueness

5-ethyl-4-[(2,3,4-trimethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.4g/mol

IUPAC Name

3-ethyl-4-[(2,3,4-trimethoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H20N4O3S/c1-5-11-16-17-14(22)18(11)15-8-9-6-7-10(19-2)13(21-4)12(9)20-3/h6-7,15H,5,8H2,1-4H3,(H,17,22)

InChI Key

DEZMXQDBTQDWDQ-UHFFFAOYSA-N

SMILES

CCC1=NNC(=S)N1NCC2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CCC1=NNC(=S)N1NCC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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